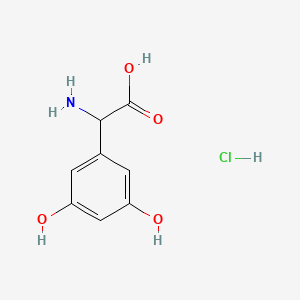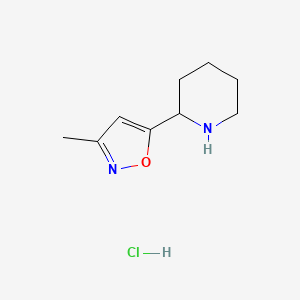
4,6-Dihydroxypyridazine-3-carboxylic acid
Übersicht
Beschreibung
4,6-Dihydroxypyridazine-3-carboxylic acid (DHPDCA) is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 . It is typically a tan or light beige solid.
Synthesis Analysis
DHPDCA can be synthesized from ethyl 4,6-dihydroxypyridazine-3-carboxylate . Another common method involves the reaction of diacetyl with hydrazine hydrate, followed by cyclization of the resulting pyrazine derivative with glyoxalic acid.Molecular Structure Analysis
The molecular structure of DHPDCA can be determined using a variety of analytical techniques, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and mass spectrometry (MS). Its structure can also be determined using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
DHPDCA has a density of 1.88±0.1 g/cm3 (Predicted) and a pKa of -3.17±0.40 (Predicted) . It has a melting point of 180-184°C and is soluble in both water and ethanol. It exhibits both acidic and basic properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Tautomeric Forms
- Synthesis and Tautomeric Analysis : Research by Katrusiak et al. (2011) explored the effects of methylation on intermolecular interactions and lipophilicity in a series of methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids. These compounds exhibit equilibrium of lactam and lactim tautomers, which affect their synthesis and properties, including lipophilicity. This study contributes to understanding the chemical behavior and potential applications in synthesis and pharmaceutical formulations (Katrusiak et al., 2011).
Conversion Methods
- Carboxy Group Conversion : Oudir et al. (2006) described a method for converting carboxylic acids to 4,6-dimethoxy-1,3,5-triazines. This process was applied to N-benzylpyroglutamic acids for potential antifungal applications, demonstrating the versatility of 4,6-dihydroxypyridazine-3-carboxylic acid derivatives in synthesizing novel compounds (Oudir et al., 2006).
Complex Synthesis and Characterization
- Dendrimeric Complex Synthesis : Uysal and Koç (2010) synthesized dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes. These complexes, involving tetradentate Schiff bases, demonstrate the application of this compound in creating complex molecular structures with potential applications in magnetic materials and catalysis (Uysal & Koç, 2010).
Electrochemical Studies
- Electroreduction Studies : Shibata and Zuman (1997) studied the electroreduction of maleic hydrazide (3,6-dihydroxypyridazine) to its dicarbonyl form. This work is crucial for understanding the electrochemical properties of this compound derivatives, which can be applied in analytical chemistry and electrochemical sensor development (Shibata & Zuman, 1997).
Mesomorphic Properties
- Mesomorphic Behavior Analysis : Paschke et al. (1992) investigated the mesomorphic properties of esters of 6-alkyloxypyridazine-3-carboxylic acid. The study highlights how the introduction of heteroaromatic rings, like pyridazine, can significantly alter mesomorphic behavior, offering insights for applications in liquid crystal technology (Paschke et al., 1992).
Cyclic Imidic Ester Reactions
- Reactions of Cyclic Imidic Esters : Seeliger et al. (1966) explored reactions of cyclic imidic esters, including 4H-5,6-dihydrooxazines derived from carboxylic acids. This research contributes to understanding the reactivity and potential applications of these compounds in polymerization and other chemical processes (Seeliger et al., 1966).
Eigenschaften
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDXNJULVWJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NNC1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)

![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)


![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)





![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)
